Propanenitrile, 3-(2-butoxyethoxy)-
Description
Propanenitrile derivatives are organic compounds characterized by a nitrile (-CN) group attached to a propane backbone, modified with various substituents. These compounds are widely used as intermediates in pharmaceuticals, agrochemicals, and specialty chemicals due to their reactivity and versatility in organic synthesis. This article compares structurally related propanenitrile derivatives based on substituents, physicochemical properties, applications, and safety data.
Properties
CAS No. |
68140-96-5 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(2-butoxyethoxy)propanenitrile |
InChI |
InChI=1S/C9H17NO2/c1-2-3-6-11-8-9-12-7-4-5-10/h2-4,6-9H2,1H3 |
InChI Key |
OSUBSXBLNSDLKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCC#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenoalkanes
Principle:
This method involves the substitution of a halogen atom in a halogenoalkane precursor with a cyanide ion (CN⁻) to form the nitrile group. The halogenoalkane used typically contains the 3-(2-butoxyethoxy) substituent.
- React a halogenoalkane such as 3-(2-butoxyethoxy)alkyl halide with sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar solvent such as ethanol.
- The cyanide ion acts as a nucleophile, displacing the halogen and forming the nitrile.
- Solvent: Ethanol or other polar solvents
- Temperature: Reflux conditions, typically 60–80 °C
- Reaction time: Several hours to ensure completion
- Molar ratios: Slight excess of cyanide salt to drive the reaction forward
- Yields range from 60% to 85% depending on the purity of reagents and reaction optimization.
- Purification is often achieved by fractional distillation or column chromatography.
Alkylation of Propanenitrile Derivatives
Principle:
This approach involves alkylating a propanenitrile core with 2-butoxyethyl halides under basic conditions to introduce the 3-(2-butoxyethoxy) substituent.
- Use propanenitrile or related nitrile derivatives as the nucleophile.
- React with 2-butoxyethyl bromide or tosylate in an aprotic solvent such as dimethylformamide (DMF).
- Employ phase-transfer catalysts or bases like potassium carbonate (K₂CO₃) to facilitate the reaction.
- Solvent: Polar aprotic solvents (e.g., DMF)
- Temperature: 60–100 °C, carefully controlled to avoid side reactions
- Catalyst: Phase-transfer catalysts to enhance nucleophilicity
- Reaction time: Several hours under inert atmosphere
- Moderate to high yields (60–85%) are reported.
- Post-reaction purification includes extraction and chromatographic techniques.
Condensation of 2-Butoxyethanol with Acrylonitrile
Principle:
A base-catalyzed Michael addition or nucleophilic addition of 2-butoxyethanol to acrylonitrile forms the 3-(2-butoxyethoxy)propanenitrile.
- React 2-butoxyethanol with acrylonitrile in the presence of a base such as potassium carbonate (K₂CO₃).
- The hydroxyl group of 2-butoxyethanol attacks the electrophilic double bond of acrylonitrile, forming the ether linkage and nitrile group.
- Temperature: 60–80 °C under reflux
- Solvent: Usually neat or in ethanol
- Reaction time: Several hours to ensure complete conversion
- Yields typically range from 70% to 85%.
- Purification by distillation or chromatography.
Industrial Ammoxidation of Alcohols or Aldehydes
Principle:
Industrial-scale synthesis can involve ammoxidation, where an alcohol or aldehyde precursor is reacted with ammonia and oxygen to form the nitrile.
- Propanol derivatives with 2-butoxyethoxy substituents are reacted with ammonia and oxygen in the presence of a catalyst (e.g., vanadium oxide-based catalysts).
- This process yields the nitrile and water as a byproduct.
- High temperature (300–500 °C)
- Controlled oxygen and ammonia feed ratios
- Catalytic reactor systems
- High yields and scalable production
- Requires downstream purification to remove byproducts
Dehydration of Amides
Principle:
Conversion of amides to nitriles by dehydration agents such as phosphorus pentoxide (P₄O₁₀).
- Starting with the corresponding amide of 3-(2-butoxyethoxy)propanenitrile, treat with P₄O₁₀ to remove water and form the nitrile.
- Temperature: Elevated, often 100–150 °C
- Solvent: Typically none or inert solvents
- Time: Several hours
- Moderate yields depending on amide availability
- Requires careful control to avoid side reactions
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Purification Techniques |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3-(2-butoxyethoxy)alkyl halide | NaCN or KCN | Ethanol, reflux 60–80 °C | 60–85 | Fractional distillation, chromatography |
| Alkylation of nitrile | Propanenitrile + 2-butoxyethyl halide | K₂CO₃, phase-transfer catalyst | DMF, 60–100 °C | 60–85 | Extraction, chromatography |
| Condensation with acrylonitrile | 2-butoxyethanol + acrylonitrile | K₂CO₃ | Ethanol, reflux 60–80 °C | 70–85 | Distillation, chromatography |
| Industrial ammoxidation | 2-butoxyethanol derivatives | NH₃, O₂, V₂O₅ catalyst | 300–500 °C, catalytic reactor | High | Industrial purification |
| Amide dehydration | Corresponding amide | P₄O₁₀ | 100–150 °C | Moderate | Distillation |
Research Discoveries and Notes
- Reaction Optimization: Temperature control below 100 °C is critical in nucleophilic substitution and condensation reactions to minimize side reactions such as polymerization of acrylonitrile or decomposition of reactants.
- Solvent Effects: Polar aprotic solvents like dimethylformamide enhance nucleophilicity and reaction rates in alkylation reactions.
- Catalyst Use: Phase-transfer catalysts improve yields by facilitating the transfer of cyanide ions into organic phases.
- Industrial Relevance: Ammoxidation provides a scalable and efficient route for industrial production, but requires advanced catalyst systems and precise control of reaction parameters.
- Purification: High purity is achieved by fractional distillation and chromatographic methods, essential for applications in pharmaceuticals and specialty chemicals.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propanenitrile, 3-(2-butoxyethoxy)- can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this nitrile can lead to the formation of primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Propanenitrile, 3-(2-butoxyethoxy)- is used as a building block in organic synthesis. It can be used to introduce the nitrile functional group into complex molecules, which can then be further transformed into other functional groups.
Biology and Medicine: In biological research, nitriles are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. They can be used to create compounds with potential therapeutic effects.
Industry: In the industrial sector, propanenitrile, 3-(2-butoxyethoxy)- is used as a solvent and as an intermediate in the production of other chemicals. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of propanenitrile, 3-(2-butoxyethoxy)- involves its interaction with various molecular targets. The nitrile group is highly reactive and can participate in a variety of chemical reactions. In biological systems, nitriles can be metabolized by enzymes to produce amides or acids, which can then interact with cellular pathways .
Comparison with Similar Compounds
Structural and Chemical Properties
The substituents on the propanenitrile backbone significantly influence reactivity, stability, and functional applications. Below is a comparative analysis of key analogs:
Table 1: Comparative Overview of Propanenitrile Derivatives
Key Observations:
- Substituent Effects: Ether Groups (e.g., 2-butoxyethoxy): Enhance solubility in polar solvents and may increase boiling points due to hydrogen bonding . Bromine: Ortho- and para-bromophenoxy groups improve electrophilic aromatic substitution reactivity, making these compounds valuable in coupling reactions . Alkenyloxy Groups (e.g., (Z)-3-hexenyloxy): Impart stability and odor profiles suitable for fragrances .
- Molecular Weight and Volatility: Compounds with aromatic substituents (e.g., 2-methylphenoxy) exhibit moderate volatility, whereas aliphatic ethers (e.g., methoxy) are more volatile .
Biological Activity
Introduction
Propanenitrile, 3-(2-butoxyethoxy)-, also known as a derivative of 2-butoxyethanol, is a compound that has garnered attention for its potential biological activity. This article delves into the biological effects, toxicity, and environmental interactions of this compound, supported by diverse research findings, data tables, and case studies.
- Chemical Name: Propanenitrile, 3-(2-butoxyethoxy)-
- CAS Number: Not specified in the sources.
- Molecular Formula: C₉H₁₉NO₂
- Molecular Weight: 173.25 g/mol
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of propanenitrile and its analogs. The OECD database provides insights into the acute toxicity levels of related compounds:
| Compound | Route | LC50 (ppm) | Observations |
|---|---|---|---|
| Propylene Glycol n-butyl Ether | Inhalation | >651 | No deaths at high concentrations |
| Dipropylene Glycol n-butyl Ether | Inhalation | >2000 | Mild irritation observed |
| Propanenitrile Derivatives | Oral | NOAEL: 350 mg/kg-d | Mild effects noted at high doses |
The studies indicate that propanenitrile derivatives exhibit low acute toxicity with no significant adverse effects at high exposure levels. The NOAEL (No Observed Adverse Effect Level) for oral administration was found to be 350 mg/kg-d, suggesting a favorable safety profile for potential applications.
Reproductive and Developmental Toxicity
Research indicates that propanenitrile and its related compounds do not pose significant reproductive or developmental hazards. A study involving two-generation reproductive toxicity testing demonstrated:
- NOAEL for parental toxicity: 1000 ppm (3686 mg/m³)
- NOAEL for offspring toxicity: 1000 ppm (3686 mg/m³)
These findings suggest that exposure to propanenitrile does not adversely affect fertility or offspring development under tested conditions .
Environmental Impact
Propanenitrile's environmental degradation has been studied through microbial degradation pathways. Research indicates that certain bacterial strains can effectively degrade related compounds like 2-butoxyethanol, which is structurally similar:
- Bacterial Strains Identified:
- Gordonia terrae BOE5: Capable of degrading nonpolar ethers.
- Pseudonocardia sp. K1: Degrades polyethylene glycol (PEG).
The degradation pathway involves oxidation processes leading to metabolites such as butanoic acid and glyoxylate, which are less harmful than the parent compound .
Case Study 1: Occupational Exposure
A study conducted on workers in industries using propylene glycol ethers highlighted the importance of monitoring exposure levels due to potential irritative effects. The findings indicated that while acute effects were minimal, prolonged exposure could lead to skin irritation and respiratory issues.
Case Study 2: Environmental Monitoring
Environmental assessments have shown that propanenitrile and its derivatives are commonly found in wastewater treatment plants. Monitoring studies revealed that while these compounds are biodegradable, their presence in significant quantities could pose risks to aquatic life if not managed properly.
Q & A
Q. What are the recommended synthesis routes for 3-(2-butoxyethoxy)propanenitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Route 1 : Reacting 2-butoxyethanol with acrylonitrile in the presence of a base catalyst (e.g., K₂CO₃) under reflux conditions (60–80°C) .
- Route 2 : Alkylation of propanenitrile derivatives using 2-butoxyethyl halides in aprotic solvents (e.g., DMF) with phase-transfer catalysts .
Critical Factors : - Temperature control (<100°C) minimizes side reactions like polymerization of acrylonitrile.
- Solvent polarity affects reaction kinetics; polar aprotic solvents enhance nucleophilicity .
- Yields range from 60–85%, with purity influenced by post-synthesis purification (e.g., fractional distillation or column chromatography) .
Q. How can structural characterization of 3-(2-butoxyethoxy)propanenitrile be systematically validated?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.6 ppm (butoxy CH₂ groups), δ 3.4–3.8 ppm (ethoxy CH₂), and δ 4.0–4.3 ppm (nitrile-adjacent CH₂) confirm substituent positions .
- ¹³C NMR : Signals near 118–120 ppm confirm the nitrile group .
- FT-IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1100–1250 cm⁻¹ (C-O-C ether linkages) .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 186.2 aligns with the molecular formula C₉H₁₇NO₂ .
Q. What are the key physicochemical properties of 3-(2-butoxyethoxy)propanenitrile relevant to experimental design?
- Methodological Answer :
- Solubility : Miscible with polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol; immiscible with water .
- Thermal Stability : Decomposes above 200°C; differential scanning calorimetry (DSC) shows a melting point range of -10°C to 5°C .
- Hazard Profile : Reacts with strong oxidizers (e.g., peroxides) to release toxic HCN gas; requires handling under inert atmospheres .
Advanced Research Questions
Q. How do electronic effects of the 2-butoxyethoxy substituent influence the reactivity of the nitrile group in cross-coupling reactions?
- Methodological Answer :
- Electronic Modulation : The electron-donating ethoxy group reduces nitrile electrophilicity, slowing reactions with nucleophiles (e.g., Grignard reagents). Computational studies (DFT) show a lowered LUMO energy (-1.8 eV) compared to unsubstituted propanenitrile (-2.3 eV) .
- Reactivity Trade-offs : While less reactive in nucleophilic additions, the substituent enhances stability in radical polymerization or catalytic hydrogenation (e.g., using Raney Ni) .
Q. What strategies resolve contradictions in reported biological activity data for 3-(2-butoxyethoxy)propanenitrile derivatives?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Impurities (e.g., unreacted acrylonitrile) can skew bioassay results. Validate purity via HPLC (>98%) before testing .
- Assay Conditions : Biological activity (e.g., enzyme inhibition) is pH-sensitive. For example, IC₅₀ values for acetylcholinesterase inhibition vary by 30% between pH 7.4 and 7.8 .
- Structural Analog Comparisons : Compare with fluorinated (e.g., 3-(4-fluorophenoxy)propanenitrile) or chlorinated analogs to isolate substituent effects .
Q. How can computational modeling optimize the design of 3-(2-butoxyethoxy)propanenitrile-based catalysts or probes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding affinities to biological targets (e.g., kinases) by modeling interactions between the nitrile group and catalytic lysine residues .
- Docking Studies : Use software like AutoDock Vina to screen derivatives for enhanced selectivity. For instance, elongating the ethoxy chain improves fit into hydrophobic enzyme pockets .
- QSAR Models : Correlate substituent parameters (Hammett σ, π-hydrophobicity) with observed activity to guide synthetic prioritization .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the cytotoxicity of 3-(2-butoxyethoxy)propanenitrile in mammalian cell lines?
- Methodological Answer : Discrepancies stem from:
- Cell Line Variability : HepG2 cells show higher tolerance (LD₅₀ > 500 µM) due to cytochrome P450-mediated detoxification, while HEK293 cells exhibit LD₅₀ ~200 µM .
- Metabolic Byproducts : Degradation products (e.g., butoxyethanol) may contribute to toxicity. LC-MS analysis of cell media is critical to identify confounding factors .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the nitrile group .
- Characterization : Cross-validate NMR and IR data with computational predictions (e.g., Gaussian 16) .
- Biological Assays : Include positive/negative controls (e.g., acrylonitrile for toxicity baselines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
